molecular formula C7H3ClF4 B1631771 2-Chloro-5-fluorobenzotrifluoride CAS No. 89634-75-3

2-Chloro-5-fluorobenzotrifluoride

Cat. No.: B1631771
CAS No.: 89634-75-3
M. Wt: 198.54 g/mol
InChI Key: CBMMVERXHJUMCM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4. It is a halogenated aromatic compound that features both chlorine and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is used in various chemical reactions and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorobenzotrifluoride can be synthesized through several methods. One common approach involves the halogenation of benzotrifluoride derivatives. For instance, starting with 2-chlorotrifluorotoluene, a fluorination reaction can be carried out using potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions . This method yields this compound with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. These reactions often require a base and are conducted under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, such as 2-amino-5-fluorobenzotrifluoride when reacted with an amine.

Scientific Research Applications

2-Chloro-5-fluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorobenzotrifluoride involves its interaction with specific molecular targets. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, allows the compound to engage in unique interactions with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to various effects depending on the context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4,5-diaminobenzotrifluoride
  • 3-Chloro-5-fluoroaniline
  • 3-chloro-2,6-difluorobenzylamine

Uniqueness

2-Chloro-5-fluorobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and trifluoromethyl groups makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

1-chloro-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMVERXHJUMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544917
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89634-75-3
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89634-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-3-(trifluoromethyl)benzenamine (19.5 g, 100 mmoles), water (40 ml) and c.hydrochloric acid (40 ml) were heated with stirring on a steam bath until a white solid formed. The mixture was cooled (ice-salt bath) and a solution of sodium nitrite (7 g, 101 mmoles) in water (15 ml) was added over 15 mins. After stirring for a further hour at 0°, tetrafluoroboric acid (30 g of 40% aqueous solution) was added dropwise over 15 minutes. After one hour the solid was filtered off, washed with water (10 ml), methanol (30 ml) and ether (30 ml) and then dried in vacuo. The dry compound was heated at 140°-180° until no more fumes were observed. The cooled residue was dissolved in ethyl acetate, washed with 5% aqueous sodium hydroxide, dried Na2SO4) and the solvent was removed in vacuo. The residue was distilled in vacuo (12 mmHg, oven temperature 50°-55°) to give the sub-title compound as a colourless oil (7.5 g). M+ 200/198; nmr (CDCl3)δ7.8-7.2 (m).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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